molecular formula C6H14N4 B12876463 2-(Aminomethyl)pyrrolidine-1-carboximidamide

2-(Aminomethyl)pyrrolidine-1-carboximidamide

Cat. No.: B12876463
M. Wt: 142.20 g/mol
InChI Key: USCHDYCZKVUUGZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyrrolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C6H14N4. It is characterized by a pyrrolidine ring substituted with an aminomethyl group and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with aminomethylating agents. One common method is the reaction of pyrrolidine with formaldehyde and ammonium chloride, followed by the addition of cyanamide to form the carboximidamide group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted pyrrolidine derivatives .

Scientific Research Applications

2-(Aminomethyl)pyrrolidine-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The aminomethyl and carboximidamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)pyrrolidine-1-carboximidamide is unique due to the presence of both aminomethyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrrolidine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H14N4

Molecular Weight

142.20 g/mol

IUPAC Name

2-(aminomethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H14N4/c7-4-5-2-1-3-10(5)6(8)9/h5H,1-4,7H2,(H3,8,9)

InChI Key

USCHDYCZKVUUGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=N)N)CN

Origin of Product

United States

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